molecular formula C12H8ClFO3 B12964792 Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate

Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate

Cat. No.: B12964792
M. Wt: 254.64 g/mol
InChI Key: YZYZGUBUOUWEMA-UHFFFAOYSA-N
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Description

Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate is a chemical compound with the molecular formula C12H8ClFO3 It is a derivative of naphthoic acid and features a naphthalene ring substituted with chlorine, fluorine, and hydroxyl groups, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate typically involves multi-step organic reactions. One common method starts with the naphthalene ring, which undergoes chlorination and fluorination to introduce the chlorine and fluorine substituents. The hydroxyl group is then introduced through a hydroxylation reaction. Finally, esterification with methanol yields the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large reactors with continuous monitoring to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 7-chloro-5-fluoro-6-oxo-1-naphthoate.

    Reduction: Formation of 7-chloro-5-fluoro-6-hydroxy-1-naphthol.

    Substitution: Formation of various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of the chlorine, fluorine, and hydroxyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-chloro-5-fluoro-1-naphthoate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    Methyl 7-chloro-6-hydroxy-1-naphthoate: Lacks the fluorine atom, potentially altering its chemical properties.

    Methyl 5-fluoro-6-hydroxy-1-naphthoate: Lacks the chlorine atom, which can influence its overall behavior.

Uniqueness

Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate is unique due to the specific combination of substituents on the naphthalene ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8ClFO3

Molecular Weight

254.64 g/mol

IUPAC Name

methyl 7-chloro-5-fluoro-6-hydroxynaphthalene-1-carboxylate

InChI

InChI=1S/C12H8ClFO3/c1-17-12(16)7-4-2-3-6-8(7)5-9(13)11(15)10(6)14/h2-5,15H,1H3

InChI Key

YZYZGUBUOUWEMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C(C(=C(C=C21)Cl)O)F

Origin of Product

United States

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